molecular formula C14H9NO2 B14175323 Anthracene, nitro- CAS No. 54738-93-1

Anthracene, nitro-

Cat. No.: B14175323
CAS No.: 54738-93-1
M. Wt: 223.23 g/mol
InChI Key: JBDYKGMNMDIHFL-UHFFFAOYSA-N
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Description

Anthracene, nitro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group (-NO2) attached to the anthracene structure. Anthracene itself is known for its luminescent properties and is widely used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes

Preparation Methods

The synthesis of anthracene, nitro- typically involves the nitration of anthracene. One common method involves the use of concentrated nitric acid in the presence of glacial acetic acid. The reaction is carried out at controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound . The reaction mixture is then subjected to various purification steps, including filtration and recrystallization, to obtain the pure product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Anthracene, nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, reducing agents for reduction reactions, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism by which anthracene, nitro- exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property is being explored for its potential use in cancer therapy . The nitro group also plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions.

Comparison with Similar Compounds

Anthracene, nitro- can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as nitropyrene and nitronaphthalene. These compounds share similar structural features but differ in their specific properties and applications. For example:

Anthracene, nitro- stands out due to its unique combination of luminescent properties and reactivity, making it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

54738-93-1

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

1-nitroanthracene

InChI

InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H

InChI Key

JBDYKGMNMDIHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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